N-(2,4-dichlorophenyl)-2-methyl-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-methyl-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a dichlorophenyl group, a dioxoisoquinoline structure, and a carboxamide functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-methyl-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a chlorinated aromatic ring.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-methyl-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like aluminum chloride (AlCl₃).
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties could be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-methyl-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-methyl-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide: shares similarities with other isoquinoline derivatives and dichlorophenyl compounds.
N-(2,4-dichlorophenyl)-2-methyl-1,3-dioxo-1,2,3,4-tetrahydro-4-pyridinecarboxamide: Similar structure but with a pyridine ring instead of an isoquinoline ring.
N-(2,4-dichlorophenyl)-2-methyl-1,3-dioxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide: Similar structure but with a quinoline ring.
Properties
CAS No. |
22384-67-4 |
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Molecular Formula |
C17H12Cl2N2O3 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methyl-1,3-dioxo-4H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-21-16(23)11-5-3-2-4-10(11)14(17(21)24)15(22)20-13-7-6-9(18)8-12(13)19/h2-8,14H,1H3,(H,20,22) |
InChI Key |
WVHWHWXXHJYBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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